Cas no 968-93-4 (testolactone)

testolactone structure
testolactone structure
Productnaam:testolactone
CAS-nummer:968-93-4
MF:C19H24O3
MW:300.392066001892
CID:40427
PubChem ID:13769

testolactone Chemische en fysische eigenschappen

Naam en identificatie

    • testolactone
    • -TESTOLACTONE
    • 1,2,3,4,4a,4b,7,9,10,10a-decahydro-2-hydroxy-2,4b-dimethyl-7-oxo-1-phenanthren
    • 1,2-dehydrotestololactone
    • 1,2-didehydro-testololacton
    • 17alpha-oxo-d-homo-1,4-androstadiene-3,17-dione
    • 17-secoandrosta-1,4-dien-17-oicacid,13-hydroxy-3-oxo-1delta-lactone
    • 1-dehydrotestololactone
    • delta(1)-dehydrotestolactone
    • Δ1-Testolactone
    • TESTOLACTONE,USP24
    • Testosterone
    • 17a-oxa-D-homo-1,4-androstadien-3,17-dione
    • fludestrin
    • sq9538
    • teolit
    • teslac
    • teslak
    • testolacton
    • testololactone
    • 1,2-Didehydrotestololactone
    • 13-Hydroxy-3-oxo-13,17-secoandrosta-1,4-dien-17-oic acid delta-lactone
    • (4aS,4bR,10aR,10bS,12aS)-3,4,4a,5,6,10a,10b,11,12,12a-Decahydro-10a,12a-dimethyl-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione (ACI)
    • 13,17-Secoandrosta-1,4-dien-17-oic acid, 13-hydroxy-3-oxo-, δ-lactone (6CI, 8CI)
    • D-Homo-17a-oxaandrosta-1,4-diene-3,17-dione (ZCI)
    • Testololactone, 1-dehydro- (7CI)
    • 17a-Oxa-D-homo-1,4-androstadiene-3,17-dione
    • 2H-Phenanthro[2,1-b]pyran-2,8(4bH)-dione, 3,4,4a,5,6,10a,10b,11,12,12a-decahydro-10a,12a-dimethyl-, [4aS-(4aα,4bβ,10aβ,10bα,12aβ)]-
    • MeSH ID: D013738
    • NSC 23759
    • SQ 9538
    • Δ1-Dehydrotestololactone
    • Δ1-Testololactone
    • TESTOLACTONE [USP-RS]
    • 13-Hydroxy-3-oxo-13,17-secoandrosta-1,4-dien-17-oic acid lactone
    • Testolactona [INN-Spanish]
    • (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho[2,1-f]chromene-2,8(3H)-dione
    • 13-Hydroxy-3-0x0-13,17-secoandrosta-1,4-dien-17-oic Acid Delta-Lactone
    • Testolactona (INN-Spanish)
    • Testolactonum (INN-Latin)
    • BDBM50367848
    • BPEWUONYVDABNZ-DZBHQSCQSA-N
    • TESTOLACTONE (USP IMPURITY)
    • D00153
    • CS-5268
    • TESTOLACTONE [WHO-DD]
    • CHEMBL1571
    • delta(1)-Testolactone
    • .DELTA.1-Testololactone
    • BRD-K69636617-001-01-7
    • Testolactonum [INN-Latin]
    • therapeutic testolactone
    • HMS3750O07
    • Tox21_111576
    • 17a-Oxa-D-homoandrosta-1,17-dione
    • TESLAC (TN)
    • 1 Dehydrotestolactone
    • NSC 12173
    • Testolactonum
    • DB00894
    • TESTOLACTONE [MI]
    • 1-Dehydrotestolactone
    • TESTOLACTONE [ORANGE BOOK]
    • NCI60_001908
    • SQ-9538
    • HSDB 3255
    • (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho(2,1-f)chromene-2,8(4bH)-dione
    • NCGC00159329-02
    • Testolactona
    • Testololactone, 1,2-didehydro-
    • Testolactone (USAN:USP:INN)
    • Q3985253
    • D-Homo-17A-oxaandrosta-1,4-diene-3,17-dione
    • Testolactone [USAN:USP:INN]
    • W-100129
    • 3-oxo-13,17-secoandrosta-1,4-dieno-17,13alpha-lactone
    • Testolattone
    • NS00004469
    • DELTA(1)-DEHYDROTESTOLOLACTONE
    • .DELTA.1-Dehydrotestololactone
    • TESTOLACTONE [VANDF]
    • Testolactone ciii
    • delta1-Testololactone
    • DTXCID303644
    • C02197
    • Testolattone [DCIT]
    • TESTOLACTONE [INN]
    • delta(1)-Testololactone
    • EINECS 213-534-6
    • GTPL7303
    • TESTOLACTONE CIII [USP-RS]
    • TESTOLACTONE [USAN]
    • TESTOLACTONE [HSDB]
    • NSC-23759
    • (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho[2,1-f]chromene-2,8(4bH)-dione
    • Testololactone, 1-dehydro-
    • TESTOLACTONE [USP IMPURITY]
    • CAS-968-93-4
    • 13,4-dien-17-oic acid, 13.alpha.-hydroxy-3-oxo-, .delta.-lactone
    • 968-93-4
    • TESTOLACTONE CIII (USP-RS)
    • UNII-6J9BLA949Q
    • CHEBI:9460
    • Testolactone (USP/INN)
    • 13,4-dien-17-oic acid, 13-hydroxy-3-oxo-, .delta.-lactone
    • 1,2,3,4,4a,4b,7,9,10,10a-Decahydro-2-hydroxy-2,4b-dimethyl-7-oxo-1-phenanthrenepropionic acid delta-lactone
    • Delta1-Testolactone
    • D-Homo-17a-oxaandrosta-1,17-dione
    • 2H-Phenanthro[2,8(4bH)-dione, 3,4,4a,5,6,10a,10b,11,12,12a-decahydro-10a,12a-dimethyl-, lactone
    • 13,17-Secoandrosta-1,4-dien-17-oic acid, 13-hydroxy-3-oxo-, delta-lactone
    • .DELTA.1-Dehydrotestolactone
    • TESTOLACTONE (USP-RS)
    • AKOS015840139
    • 6J9BLA949Q
    • NSC23759
    • BCP10926
    • 13-Hydroxy-3-oxo-13,4-dien-17-oic acid .delta.-lactone
    • LMST02020084
    • DTXSID2023644
    • Testololactone,2-didehydro-
    • SCHEMBL4053
    • Delta-1-testololactone
    • 13,4-dien-17-oic acid, 13-hydroxy-3-oxo-, lactone
    • (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione
    • HY-13763
    • MDL: MFCD00866295
    • Inchi: 1S/C19H24O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14-,15+,16+,18+,19+/m1/s1
    • InChI-sleutel: BPEWUONYVDABNZ-DZBHQSCQSA-N
    • LACHT: C[C@]12C=CC(=O)C=C1CC[C@H]1[C@@H]3CCC(=O)O[C@]3(CC[C@H]21)C

Berekende eigenschappen

  • Exacte massa: 300.17300
  • Monoisotopische massa: 300.172545
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 0
  • Complexiteit: 602
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3
  • Topologisch pooloppervlak: 43.4

Experimentele eigenschappen

  • Kleur/vorm: Solid powder
  • Dichtheid: 1.17
  • Smeltpunt: 218-219°
  • Kookpunt: 482°Cat760mmHg
  • Vlampunt: 213.4°C
  • Brekindex: 1.567
  • PSA: 43.37000
  • LogboekP: 3.58990
  • Specifieke rotatie: D23 -45.6° (c = 1.24 in chloroform)

testolactone Beveiligingsinformatie

  • Signaalwoord:Warning
  • Opslagvoorwaarde:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

testolactone Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T21311-10 mg
Testolactone
968-93-4 98.82%
10mg
¥2925.00 2021-09-23
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T21311-2 mg
Testolactone
968-93-4 98.82%
2mg
¥1300.00 2021-09-23
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T21311-5 mg
Testolactone
968-93-4 98.82%
5mg
¥1950.00 2021-09-23
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T21311-50 mg
Testolactone
968-93-4 98.82%
50mg
¥7898.00 2021-09-23
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T21311-100 mg
Testolactone
968-93-4 98.82%
100MG
¥11847.00 2021-09-23
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T21311-25 mg
Testolactone
968-93-4 98.82%
25mg
¥5265.00 2021-09-23

testolactone Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Solvents: Dimethyl sulfoxide ,  Water ;  15 h, pH 8, 30 °C
Referentie
Effective multi-step functional biotransformations of steroids by a newly isolated Fusarium oxysporum SC1301
Zhang, Hongliu; Ren, Jie; Wang, Yu; Sheng, Cuo; Wu, Qiaqing; et al, Tetrahedron, 2013, 69(1), 184-189

Synthetic Routes 2

Reactievoorwaarden
1.1 Solvents: Dimethyl sulfoxide ,  Water ;  5 d, 24 °C
Referentie
Flexibility of the endogenous progesterone lactonisation pathway in Aspergillus tamarii KITA: transformation of a series of cortical steroid analogues
Hunter, A. Christy; Carragher, Natasha E., Journal of Steroid Biochemistry and Molecular Biology, 2004, 87(4-5), 301-308

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Magnesium monoperoxyphthalate Solvents: Acetic acid ,  Water ;  17 h, rt
Referentie
An efficient and environmentally benign chemical synthesis of testolactone
Zinczuk, Juan; Bacigaluppo, Jose A.; Colombo, Maria I.; Cravero, Raquel M.; Gonzalez-sierra, Manuel; et al, Journal of the Brazilian Chemical Society, 2003, 14(6), 970-974

Synthetic Routes 4

Reactievoorwaarden
1.1 Solvents: Water
Referentie
Synthesis of steroidal lactone by Penicillium citreo-viride
Liu, Hong-Min; Li, Heping; Shan, Lihong; Wu, Jian, Steroids, 2006, 71(11-12), 931-934

Synthetic Routes 5

Reactievoorwaarden
1.1 Solvents: Acetone ,  Water ;  8 d, 27 °C
Referentie
Transformation of steroids by Trichoderma hamatum
Bartmanska, Agnieszka; Dmochowska-Gladysz, Jadwiga, Enzyme and Microbial Technology, 2007, 40(6), 1615-1621

Synthetic Routes 6

Reactievoorwaarden
1.1 240 h, rt
Referentie
Efficient production of androstadienedione and testolactone from progesterone by biotransformation using Fusarium solani
He, Bing; Li, Wei, Research Journal of BioTechnology, 2013, 8(7), 56-61

Synthetic Routes 7

Reactievoorwaarden
1.1 Solvents: Acetone ;  4 d, 27 °C
Referentie
Steroids' transformations in Penicillium notatum culture
Bartmanska, Agnieszka; Dmochowska-Gladysz, Jadwiga; Huszcza, Ewa, Steroids, 2005, 70(3), 193-198

Synthetic Routes 8

Reactievoorwaarden
Referentie
Inhibition of microbial steroid D-ring lactonization by high levels of progesterone
Miller, T. L., Biochimica et Biophysica Acta, 1972, 270(1), 167-80

Synthetic Routes 9

Reactievoorwaarden
Referentie
Synthesis of androstane derivatives. XIV. Synthesis of ε1-testololactone and its derivatives
Volovel'skii, L. N.; Knorozova, G. V.; Yakovleva, M. Ya., Zhurnal Obshchei Khimii, 1967, 37(6), 1252-6

Synthetic Routes 10

Reactievoorwaarden
1.1 Reagents: Sodium bicarbonate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  overnight, rt
Referentie
Phytosterols as precursors for the synthesis of aromatase inhibitors: Hemisynthesis of testololactone and testolactone
Lone, Shabir H.; Bhat, Khursheed A., Steroids, 2015, 96, 164-168

Synthetic Routes 11

Reactievoorwaarden
1.1 Solvents: Dimethylformamide ,  Water ;  5 d, 32 °C
Referentie
Biotransformation of some steroids by Aspergillus terreus MRC 200365
Yildirim, Kudret; Uzuner, Ahmet; Gulcuoglu, Emine Yasemin, Collection of Czechoslovak Chemical Communications, 2010, 75(6), 665-673

Synthetic Routes 12

Reactievoorwaarden
Referentie
Hemisynthesis, computational and molecular docking studies of novel nitrogen containing steroidal aromatase inhibitors: testolactam and testololactam
Lone, Shabir H.; Bhat, Muzzaffar A.; Lone, Rayees A.; Jameel, Salman; Lone, Javeed A.; et al, New Journal of Chemistry, 2018, 42(6), 4579-4589

Synthetic Routes 13

Reactievoorwaarden
1.1 Solvents: Dimethylformamide ;  5 d, 24 °C
Referentie
Baeyer-Villiger oxidation of some steroids by Aspergillus tamarii MRC 72400
Yildirim, Kudret; Uzuner, Ahmet; Gulcuoglu, Emine Yasemin, Collection of Czechoslovak Chemical Communications, 2011, 76(6), 743-754

testolactone Raw materials

testolactone Preparation Products

testolactone Gerelateerde literatuur

Aanbevolen leveranciers
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk